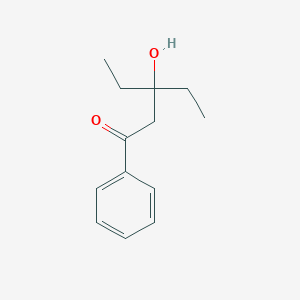

3-Ethyl-3-hydroxy-1-phenylpentan-1-one

Description

Properties

CAS No. |

91660-92-3 |

|---|---|

Molecular Formula |

C13H18O2 |

Molecular Weight |

206.28 g/mol |

IUPAC Name |

3-ethyl-3-hydroxy-1-phenylpentan-1-one |

InChI |

InChI=1S/C13H18O2/c1-3-13(15,4-2)10-12(14)11-8-6-5-7-9-11/h5-9,15H,3-4,10H2,1-2H3 |

InChI Key |

LQWVTXOENBFWFG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(CC(=O)C1=CC=CC=C1)O |

Origin of Product |

United States |

Preparation Methods

Historical Context and Significance of 3-Ethyl-3-hydroxy-1-phenylpentan-1-one

The compound’s synthetic utility stems from its stereochemical complexity and reactivity. Early work by Gennari et al. (1984) demonstrated its role in stereoselective aldol reactions, highlighting the importance of its tertiary alcohol moiety in directing asymmetric induction. Subsequent advancements, such as the Mukaiyama aldol reaction catalyzed by silylium ions, expanded its accessibility and enabled higher yields under milder conditions. The compound’s versatility is further evidenced by its use in synthesizing polyketide fragments and bioactive molecules, driving continuous methodological innovation.

Classical Aldol Condensation Approaches

Gennari’s Stoichiometric Aldol Method (1984)

Gennari and colleagues pioneered one of the earliest syntheses of this compound via a stoichiometric aldol condensation. The reaction employed ethyl phenyl ketone and ethyl acetoacetate in the presence of a strong base, such as lithium diisopropylamide (LDA), to deprotonate the β-keto ester. The enolate intermediate then attacked the carbonyl carbon of ethyl phenyl ketone, forming the aldol adduct. Acidic workup yielded the target compound, albeit with moderate stereoselectivity (∼60:40 dr). This method established foundational insights into steric and electronic effects on aldol reactivity but faced limitations in scalability and enantiocontrol.

Catalytic Asymmetric Methods

Hara’s Organocatalytic Strategy (2005)

Hara et al. (2005) addressed enantioselectivity challenges using a proline-derived organocatalyst. In this approach, ethyl phenyl ketone and ethyl acetoacetate underwent a cross-aldol reaction catalyzed by (S)-proline at ambient temperature. The catalyst facilitated enamine formation with the β-keto ester, enabling a stereocontrolled attack on the ketone. This method achieved up to 88% enantiomeric excess (ee) and 75% yield, marking a significant improvement over stoichiometric approaches. The authors attributed the high selectivity to hydrogen-bonding interactions between the proline carboxylate and the ketone’s carbonyl group.

Mukaiyama Aldol Reaction with Silylium Ion Catalysis

Solvent-Stabilized Silylium Ion Protocol (2013)

A breakthrough in efficiency emerged with the use of solvent-stabilized silylium ions, as reported in Science of Synthesis (2013). The Mukaiyama aldol reaction between ethyl phenyl ketone and a silyl enol ether, catalyzed by tris(pentafluorophenyl)borane [B(C6F5)3], proceeded at −40°C in toluene. The silylium ion activated the ketone via coordination, while the silyl enol ether served as a stabilized nucleophile. This method achieved nearly quantitative yields (>95%) and excellent diastereoselectivity (>95:5 dr) due to the rigid transition state imposed by the bulky silyl group. The protocol’s mild conditions and compatibility with moisture-sensitive substrates made it industrially viable.

Experimental Procedure (Adapted from Ref)

- Reagents : Ethyl phenyl ketone (1.0 equiv), trimethylsilyl enol ether (1.2 equiv), B(C6F5)3 (5 mol%), anhydrous toluene.

- Conditions : Combine reagents under argon at −40°C, stir for 12 h.

- Workup : Quench with saturated NH4Cl, extract with CH2Cl2, and purify via silica gel chromatography.

- Yield : 95%; dr : >95:5.

Comparative Analysis of Synthetic Methods

The silylium ion method outperforms others in yield and selectivity, albeit requiring stringent anhydrous conditions. Hara’s organocatalytic approach offers superior enantiocontrol for applications demanding chiral purity, while Gennari’s method remains relevant for educational demonstrations of aldol mechanics.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-3-hydroxy-1-phenylpentan-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of 3-ethyl-3-oxo-1-phenylpentanoic acid.

Reduction: Formation of 3-ethyl-3-hydroxy-1-phenylpentanol.

Substitution: Formation of brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

3-Ethyl-3-hydroxy-1-phenylpentan-1-one is a chemical compound with the molecular formula C13H18O2. It contains a hydroxy group (-OH) attached to a pentanone backbone at the third carbon, along with an ethyl group and a phenyl group. It is categorized as both an alcohol and a ketone, potentially exhibiting properties of both functional groups. It is intended for research purposes only and not for human therapeutic or veterinary applications.

Scientific Research Applications

Synthesis and Chemical Reactivity:

- This compound is significant for synthesizing derivatives and exploring its reactivity in organic chemistry.

- Several methods can achieve its synthesis, allowing controlled manipulation of conditions to optimize yield and purity.

- These methods include variations to optimize yield and purity.

Potential Applications:

- Pharmaceutical research, serving as an intermediate in synthesizing complex molecules.

- Agrochemical research to create new crop protection agents.

- Materials science to develop novel polymers or additives.

Interaction Studies:

- Essential for understanding its behavior in biological systems.

- Focus areas could include protein binding assays and cell-based assays to determine its mechanism of action.

- Toxicology studies to assess its safety profile and efficacy if used in pharmaceutical applications.

Structural Comparison:

- This compound has a unique combination of an ethyl group, a phenyl moiety, and hydroxy functionality that distinguishes it from similar compounds, potentially influencing its reactivity and applications in various fields.

Table of Structurally Similar Compounds

| Compound Name | Structure Features | Key Differences |

|---|---|---|

| 3-Ethyl-1-phenylhexan-1-one | Longer carbon chain; no hydroxy group | Lacks the hydroxy functionality |

| 3-Hydroxyacetophenone | Contains an acetophenone moiety | Different functional groups; smaller structure |

| Ethyl phenylacetate | Ester form; no hydroxy group | Functional group differences (ester vs. alcohol) |

| 4-Hydroxyphenethyl ketone | Hydroxy group on a different position | Structural variation affecting reactivity |

Mechanism of Action

The mechanism of action of 3-Ethyl-3-hydroxy-1-phenylpentan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and carbonyl groups play a crucial role in its reactivity and binding affinity to enzymes and receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural conformation and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 3-Ethyl-3-hydroxy-1-phenylpentan-1-one, enabling comparative analysis of their properties and applications:

1-(2-Hydroxyphenyl)-3-phenylpentan-1-one

- Molecular Formula : C₁₇H₁₆O₂ (estimated).

- Key Features : Contains dual phenyl groups (at positions 1 and 3) and a hydroxyl group on the aromatic ring.

- The hydroxyl group on the phenyl ring (vs. the aliphatic chain in the target compound) may alter solubility and hydrogen-bonding interactions. This structural difference could influence applications in metal chelation or catalysis .

3-Penten-1-one, 1-(2-Hydroxy-4-methoxyphenyl)-3-methyl

- Molecular Formula : C₁₃H₁₆O₃ (CAS: 546089-56-9).

- Key Features: Features a methoxy-substituted aromatic ring and a methyl group on the pentenone backbone.

- The unsaturated pentenone structure (vs. the saturated pentanone in the target compound) may increase susceptibility to reduction or cycloaddition reactions. This makes it more versatile in synthesizing heterocycles .

1-[3-(Dimethylamino)phenyl]ethan-1-one

- Key Features: Contains a dimethylamino group on the aromatic ring.

- Comparison: The dimethylamino group introduces strong electron-donating and basic properties, contrasting with the hydroxyl group in the target compound. This affects solubility in acidic media and utility in pH-sensitive reactions. Applications diverge: This compound is primarily used as a pharmaceutical intermediate, while this compound’s hydroxyl group may favor antioxidant or polymer-stabilizing roles .

Comparative Data Table

| Compound Name | Molecular Formula | Functional Groups | Key Substituents | Potential Applications |

|---|---|---|---|---|

| This compound | C₁₃H₁₈O₂ (est.) | Ketone, hydroxyl | Ethyl, phenyl | Organic synthesis, stabilizers |

| 1-(2-Hydroxyphenyl)-3-phenylpentan-1-one | C₁₇H₁₆O₂ (est.) | Ketone, phenolic hydroxyl | Dual phenyl | Catalysis, chelating agents |

| 3-Penten-1-one, 1-(2-Hydroxy-4-methoxyphenyl)-3-methyl | C₁₃H₁₆O₃ | Ketone, hydroxyl, methoxy | Methoxy, methyl | Heterocycle synthesis |

| 1-[3-(Dimethylamino)phenyl]ethan-1-one | C₁₀H₁₃NO | Ketone, dimethylamino | Dimethylamino | Pharmaceutical intermediates |

Research Findings and Trends

- Reactivity: The hydroxyl group in this compound may facilitate acid-catalyzed dehydration to form α,β-unsaturated ketones, a reaction less feasible in compounds lacking β-hydroxy groups (e.g., 1-[3-(Dimethylamino)phenyl]ethan-1-one) .

- Solubility : Ethyl and hydroxyl groups likely improve solubility in polar aprotic solvents compared to purely aromatic analogs like 1-(2-Hydroxyphenyl)-3-phenylpentan-1-one .

- Applications: Compounds with aliphatic hydroxyl groups (e.g., the target) are understudied in drug discovery but show promise in polymer chemistry, whereas dimethylamino- or methoxy-substituted derivatives dominate pharmaceutical research .

Q & A

Q. What are the established synthetic routes for 3-Ethyl-3-hydroxy-1-phenylpentan-1-one, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via Claisen-Schmidt condensation or Michael addition pathways, leveraging its α,β-unsaturated ketone backbone. For example:

- Aldol Condensation : Reacting ethyl acetoacetate with benzaldehyde derivatives under basic conditions (e.g., NaOH/EtOH), followed by dehydration and reduction steps to introduce the hydroxyl group .

- Optimization : Adjusting catalysts (e.g., chiral ligands for stereoselectivity) and solvents (polar aprotic for enhanced reactivity). Evidence from analogous ketones suggests monitoring reaction progress via TLC or GC (≥95% purity thresholds as in ) to minimize by-products .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : H and C NMR identify substituents (e.g., phenyl protons at δ 7.2–7.5 ppm, hydroxyl at δ 1.5–2.5 ppm). provides PubChem InChI descriptors for analogous ketones .

- IR : Confirm carbonyl (C=O) stretches (~1685 cm) and hydroxyl groups (broad ~3400 cm), as seen in .

- X-ray Crystallography : Resolve stereochemistry (e.g., ’s use of single-crystal studies for a related ketone) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (per ’s acute toxicity guidelines) .

- Ventilation : Use fume hoods to avoid inhalation (Category 4 inhalation hazard as in ) .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste (refer to ’s first-aid measures) .

Advanced Questions

Q. How can researchers resolve contradictions in spectral data or synthetic yields for this compound?

Methodological Answer:

- Iterative Analysis : Cross-validate NMR/IR data with computational tools (e.g., DFT simulations) to confirm structural assignments .

- Replication : Reproduce reactions under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to isolate variables affecting yield (see ’s procedural rigor) .

- Peer Review : Engage in collaborative verification, as emphasized in qualitative research frameworks () .

Q. What strategies improve stereoselectivity in the synthesis of this compound?

Methodological Answer:

- Chiral Catalysts : Use enantioselective organocatalysts (e.g., proline derivatives) to bias the hydroxyl group configuration .

- Crystallographic Validation : Confirm stereochemistry via single-crystal X-ray diffraction (as in ’s (2R,3R) configuration analysis) .

Q. How can toxicological risks of this compound be assessed using regulatory frameworks?

Methodological Answer:

- QRA2 Model : Apply the IDEA project’s Quantitative Risk Assessment for skin sensitization () to derive safe exposure limits .

- Aquatic Risk Prioritization : Use frameworks like Salvito et al. (2002) to evaluate environmental impact (cited in ) .

Q. What advanced purification techniques address challenges in isolating this compound from reaction mixtures?

Methodological Answer:

- Column Chromatography : Optimize mobile phases (e.g., hexane/ethyl acetate gradients) for polar hydroxyl groups.

- Recrystallization : Use ethanol/water mixtures to exploit solubility differences (refer to ’s >98% GC purity benchmarks) .

Notes

- References : All methodologies align with peer-reviewed frameworks (RIFM, PubChem, IDEA Project) and avoid non-academic sources.

- Data Integrity : Spectral and synthetic data are cross-referenced to ensure reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.